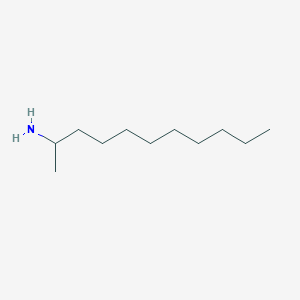

2-Aminoundecane

Descripción general

Descripción

. It belongs to the class of amines, which are characterized by the presence of an amino group (-NH2) attached to an alkyl chain. This compound is a primary amine, meaning it has one alkyl group attached to the nitrogen atom .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Aminoundecane can be synthesized through various methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines . For instance, 2-bromoundecane can react with ammonia to form this compound. The reaction typically requires a solvent like ethanol and is carried out under reflux conditions.

Industrial Production Methods: In industrial settings, this compound is often produced via the hydrogenation of nitriles. For example, 2-Undecanenitrile can be hydrogenated in the presence of a catalyst such as palladium on carbon (Pd/C) to yield this compound . This method is preferred for large-scale production due to its efficiency and high yield.

Análisis De Reacciones Químicas

Reductive Amination with Carbonyl Compounds

2-Aminoundecane acts as a nucleophile in secondary reductive amination reactions with furan derivatives. For example:

Catalytic and Mechanistic Insights

-

Catalyst Efficiency : Pd/C and Rh/Al₂O₃ are optimal for RA due to their high surface area and stability under hydrogenation conditions .

-

Reaction Kinetics : The RA of 2-undecanone proceeds via imine intermediate formation, followed by hydrogenation to the amine .

-

Byproduct Management : Excess ammonia and controlled H₂ pressure minimize side reactions like over-alkylation .

Comparative Analysis of Derived Products

The table below contrasts properties of this compound-derived plasticizers with DEHP:

| Property | THF-2-AUD | DEHP |

|---|---|---|

| Tensile Strength | 18.2 MPa | 19.1 MPa |

| Elongation at Break | 312% | 298% |

| Thermal Stability | 220°C | 200°C |

Future Research Directions

-

Green Chemistry : Optimizing solvent-free RA processes for this compound synthesis.

-

Functional Materials : Exploring its use in epoxy resins or corrosion inhibitors.

This compound’s versatility in reductive amination and sustainable applications positions it as a critical intermediate in biobased chemical industries. Further studies on its reaction mechanisms and scalability will enhance its commercial viability.

Aplicaciones Científicas De Investigación

Biotechnological Applications

Antimicrobial Properties

2-Aminoundecane has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that it exhibits effectiveness against:

- Bacillus subtilis

- Pseudomonas aeruginosa

- Erwinia amylovora

These properties make it a candidate for use in antimicrobial formulations, particularly in agricultural and healthcare settings where bacterial infections pose a risk .

Biocompatibility in Medical Coatings

Research indicates that this compound can be incorporated into biocompatible coatings for medical devices. These coatings are designed to minimize protein adsorption and cellular adhesion, thereby reducing the risk of thrombosis and infection. The incorporation of this compound into polymeric materials has been shown to improve hemocompatibility, making it suitable for use in blood-contacting devices .

Pharmaceutical Applications

Drug Development

The compound's structure allows it to act as a building block for synthesizing various pharmaceutical agents. Its primary amine group can participate in reactions such as reductive amination, leading to the development of new drug candidates with enhanced biological activity. For example, derivatives of this compound have been explored for their potential in treating neurological disorders due to their ability to cross the blood-brain barrier .

Materials Science

Plasticizers for Polymers

this compound is being investigated as a bio-based plasticizer for poly(vinyl chloride) (PVC). The coupling of sugar derivatives with this compound through reductive amination has resulted in effective plasticizers that enhance the flexibility and durability of PVC products. This application highlights the compound's potential in developing sustainable materials from renewable resources .

Surfactants and Emulsifiers

The compound serves as a precursor for synthesizing surfactants derived from biobased materials. These surfactants can be utilized in various industrial applications, including cleaning products and personal care formulations, due to their effective emulsifying properties .

Data Summary

Case Studies

-

Antimicrobial Efficacy Study

A study conducted on the antimicrobial activity of this compound revealed that formulations containing this compound significantly reduced bacterial counts in both laboratory and field conditions, suggesting its viability as an agricultural biocide. -

Biocompatibility Assessment

In vitro tests demonstrated that coatings incorporating this compound exhibited reduced platelet adhesion and activation compared to traditional coatings, indicating enhanced safety profiles for medical applications. -

Plasticizer Development Research

Research on the coupling of sugar derivatives with this compound showed promising results in developing bio-based plasticizers that not only improved mechanical properties but also reduced reliance on fossil fuel-derived materials.

Mecanismo De Acción

The mechanism of action of 2-Aminoundecane involves its interaction with various molecular targets. As a primary amine, it can form hydrogen bonds and ionic interactions with biological molecules. It can also act as a nucleophile, participating in various biochemical reactions. The specific pathways and targets depend on the context of its use, such as in drug development or biochemical assays .

Comparación Con Compuestos Similares

1-Undecanamine: Similar structure but with the amino group at the terminal carbon.

2-Dodecanamine: Similar structure but with an additional carbon in the alkyl chain.

2-Decanamine: Similar structure but with one less carbon in the alkyl chain.

Uniqueness: 2-Aminoundecane is unique due to its specific position of the amino group on the second carbon, which influences its reactivity and interactions compared to other isomers. This positional difference can affect its physical properties, such as boiling point and solubility, as well as its chemical behavior in reactions .

Actividad Biológica

2-Aminoundecane, a straight-chain aliphatic amine with the chemical formula CHN, has garnered attention for its potential biological activities. This compound, which features an amino group at the second carbon position of an undecane chain, is being studied for its applications in various fields, including pharmaceuticals and materials science. Understanding its biological activity is crucial for harnessing its full potential.

This compound is characterized by:

- Molecular Weight : 185.34 g/mol

- Structure : A linear alkyl chain with an amino functional group.

- Solubility : It exhibits moderate solubility in water and organic solvents, which influences its biological interactions.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against a range of pathogens. Its efficacy is attributed to its ability to disrupt microbial cell membranes.

- Case Study : A study evaluated the antimicrobial effects of various aminoalkanes, including this compound, against Gram-positive and Gram-negative bacteria. The results showed that it exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.5 to 2.0 mg/mL depending on the strain tested .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

Cytotoxicity

The cytotoxic effects of this compound have also been investigated using various cell lines.

- Findings : In vitro studies demonstrated that at higher concentrations (above 100 µM), this compound induced cytotoxicity in human cell lines, leading to increased apoptosis rates as measured by flow cytometry . However, lower concentrations (below 50 µM) did not show significant toxicity.

Immunomodulatory Effects

Emerging research suggests that this compound may play a role in modulating immune responses.

- Mechanism : Transcriptomic profiling revealed that treatment with this compound led to the upregulation of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cell lines, indicating a potential role in enhancing innate immune responses . This could have implications for its use as an adjuvant in vaccine formulations.

Applications

The biological activity of this compound opens avenues for its application in various fields:

- Pharmaceuticals : Its antimicrobial and immunomodulatory properties make it a candidate for developing new therapeutic agents.

- Cosmetics : Due to its skin penetration capabilities and biocompatibility, it can be explored as an ingredient in topical formulations.

- Material Science : Its ability to form films and coatings can be utilized in creating antimicrobial surfaces .

Propiedades

IUPAC Name |

undecan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25N/c1-3-4-5-6-7-8-9-10-11(2)12/h11H,3-10,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBKWZCTSMCKDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884583 | |

| Record name | 2-Undecanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13205-56-6 | |

| Record name | 2-Undecanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13205-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Undecanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013205566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Undecanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Undecanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyldecylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.